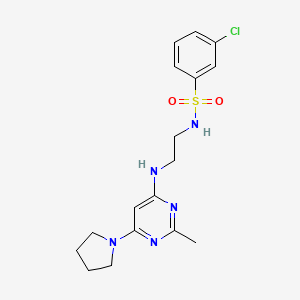

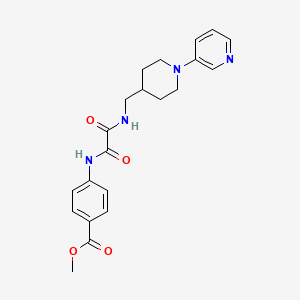

![molecular formula C14H12N4O B2416369 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286732-91-9](/img/structure/B2416369.png)

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . It is part of a class of compounds that have shown potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves reactions of iminophosphorane with aromatic isocyanates, which then react with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridopyrimidinone core. This core is crucial for its biological activity and is a common feature of several potent PI3K inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Studies have explored the antimicrobial properties of derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one. These derivatives, including compounds similar to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and tested for their antimicrobial efficacy. For instance, Zakharov et al. (1994) investigated the antimicrobial activity of such derivatives, emphasizing their potential in combating microbial infections (Zakharov et al., 1994).

Reductive Ring Cleavage Studies

In chemical research, the reductive ring cleavage of pyrido[2,3-d]pyrimidin-4(3H)-ones, including compounds analogous to this compound, has been studied. Gelling and Wibberley (1971) demonstrated how lithium aluminium hydride could be used to achieve this, yielding aminomethylpyridines from pyrido[2,3-d]pyrimidin-4(3H)-ones (Gelling & Wibberley, 1971).

Crystallographic Analysis

The behavior of pyrimidin-4-one derivatives in crystal structures has been a subject of interest, particularly in understanding tautomeric forms and hydrogen-bonding patterns. Gerhardt and Bolte (2016) conducted a study on derivatives like 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, contributing to knowledge on crystal packing and interactions (Gerhardt & Bolte, 2016).

Anticancer Research

Compounds structurally related to this compound have been synthesized and evaluated for their potential anticancer properties. For example, Elgohary and El-Arab (2013) synthesized derivatives of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one and tested their anticancer efficacy, highlighting the relevance of these compounds in oncological research (Elgohary & El-Arab, 2013).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-ones. Studies have explored various methods of synthesizing these compounds, their reactions with different reagents, and their structural and physical characteristics. For instance, Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and environmental sustainability (Shi et al., 2018).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

The compound inhibits the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism . The inhibition of Cyt-bd leads to ATP depletion in the bacterium, which is crucial for its survival .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This results in ATP depletion, affecting the bacterium’s ability to carry out essential functions and ultimately leading to its death .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and have potential to be developed as antitubercular agents .

Action Environment

The environment in which the compound acts is within the bacterial cell, specifically targeting the Cyt-bd in the energy metabolism pathway

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWFNMLQYRUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide](/img/structure/B2416286.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)